

Application Notes and Protocols: Bacitracin

Susceptibility Testing of Staphylococcus aureus

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Compound of Interest

Compound Name: *Bacithrocin C*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of *Staphylococcus aureus* to bacitracin. The primary application of this testing is for the differentiation of *Staphylococcus* species from *Micrococcus* species. While bacitracin has topical therapeutic uses, standardized interpretive criteria for clinical categorization (Susceptible, Intermediate, Resistant) for systemic treatment of *S. aureus* infections are not provided by major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action and Resistance

Bacitracin is a polypeptide antibiotic that inhibits bacterial cell wall synthesis. It interferes with the dephosphorylation of the lipid carrier molecule, C55-isoprenyl pyrophosphate, which is essential for transporting peptidoglycan precursors across the cell membrane. This disruption halts the synthesis of the cell wall, leading to cell death in susceptible bacteria.[1]

Resistance to bacitracin in *Staphylococcus aureus* can be mediated by several mechanisms. One key mechanism involves a two-component sensory system (BceRS) that, upon detecting bacitracin, upregulates the expression of ABC transporters (BceAB and VraDE).[2] These transporters then presumably function to efflux the antibiotic, reducing its intracellular concentration and allowing the bacterium to survive.

Data Presentation: Interpretive Criteria for Differentiation

The primary use of bacitracin susceptibility testing with *S. aureus* is for identification purposes. The following table outlines the interpretive criteria for differentiating staphylococci from micrococci using the disk diffusion method with a low-potency bacitracin disk.

Organism	Bacitracin (0.04 U disk)
<i>Staphylococcus</i> spp.	Resistant (Zone of inhibition \leq 10 mm or no zone)
<i>Micrococcus</i> spp.	Susceptible (Zone of inhibition $>$ 10 mm)

Note: Data derived from multiple sources indicating the common practice for differentiation.[\[3\]](#)
[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Protocol 1: Bacitracin Disk Diffusion (Kirby-Bauer) for Differentiation

This protocol details the disk diffusion method for differentiating *Staphylococcus aureus* from *Micrococcus* species.

Materials:

- Bacitracin disks (0.04 U)
- Mueller-Hinton Agar (MHA) plates
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator ($35 \pm 2^\circ\text{C}$)

- Calipers or ruler for measuring zone diameters
- Quality control strains:
 - *Staphylococcus aureus* ATCC® 25923™ (Resistant)
 - *Micrococcus luteus* ATCC® 10240™ (Susceptible)

Procedure:

- Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Inoculation of MHA Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Rotate the swab several times against the inside wall of the tube above the liquid level to remove excess inoculum. c. Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth. d. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
- Application of Bacitracin Disk: a. Aseptically place a 0.04 U bacitracin disk onto the center of the inoculated MHA plate. b. Gently press the disk with sterile forceps to ensure complete contact with the agar surface.
- Incubation: a. Invert the plate and incubate at $35 \pm 2^\circ\text{C}$ in ambient air for 18-24 hours.
- Interpretation of Results: a. After incubation, measure the diameter of the zone of complete growth inhibition around the bacitracin disk in millimeters (mm). b. Resistant: A zone of inhibition of ≤ 10 mm (or no zone) is indicative of *Staphylococcus* species. c. Susceptible: A zone of inhibition of > 10 mm is indicative of *Micrococcus* species.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Quality Control: a. Concurrently test the QC strains using the same procedure. b. *Staphylococcus aureus* ATCC® 25923™ should show resistance (no zone of inhibition). c. *Micrococcus luteus* ATCC® 10240™ should show susceptibility (a zone of inhibition > 10 mm).

Protocol 2: Broth Microdilution for MIC Determination

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of bacitracin, which can be useful for research and drug development purposes.

Materials:

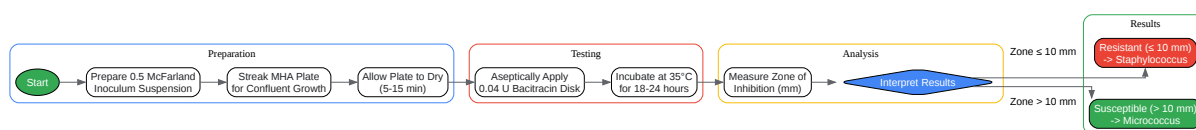
- Bacitracin powder
- Appropriate solvent (e.g., sterile deionized water)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile saline or PBS
- 0.5 McFarland turbidity standard
- Pipettes and sterile tips
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Quality control strain: *Staphylococcus aureus* ATCC® 29213™

Procedure:

- Preparation of Bacitracin Stock Solution: a. Accurately weigh a sufficient amount of bacitracin powder. b. Dissolve in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1,280 µg/mL). c. Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
- Preparation of Bacitracin Dilutions in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row. b. Add 200 µL of the bacitracin working solution (at the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). e. Well 12 will serve as the sterility control (no bacteria).

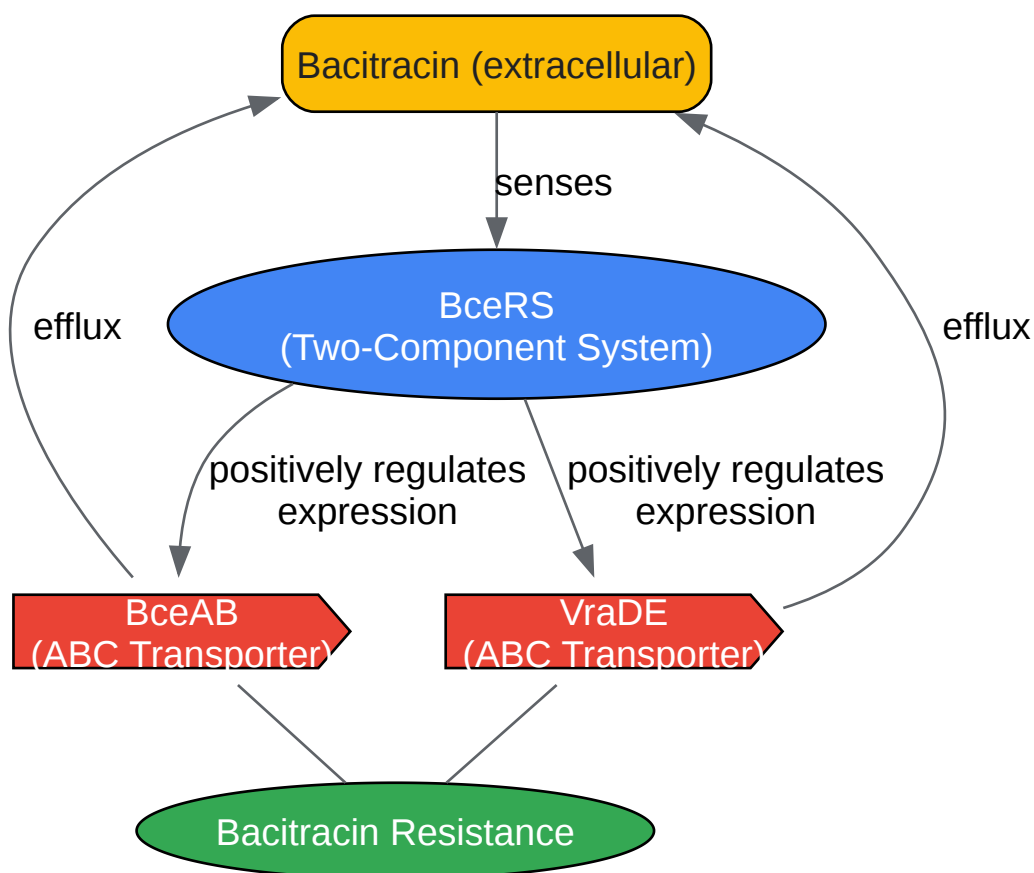
- Inoculum Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation of Microtiter Plate: a. Add 100 μ L of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
- Incubation: a. Cover the plate and incubate at $35 \pm 2^\circ\text{C}$ for 18-24 hours in ambient air.
- Interpretation of Results: a. The MIC is the lowest concentration of bacitracin at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
- Quality Control: a. Test the QC strain *S. aureus* ATCC® 29213™. The resulting MIC should fall within the acceptable range as defined by current CLSI or EUCAST guidelines for other relevant antibiotics, as specific bacitracin QC ranges are not typically provided. A study on a large collection of multidrug-resistant *S. aureus* isolates found a broad range of bacitracin MICs from 32 to >4,096 $\mu\text{g/mL}$.^[4]

Visualizations



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Caption: Workflow for Bacitracin Disk Diffusion Testing.



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Caption: Bacitracin Resistance Signaling in *S. aureus*.

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- To cite this document: BenchChem. [Application Notes and Protocols: Bacitracin Susceptibility Testing of Staphylococcus aureus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574170#bacitracin-susceptibility-testing-protocols-for-staphylococcus-aureus]

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